Benzo[c]isothiazol-3-amine
Overview
Description
Synthesis Analysis
The synthesis of Benzo[c]isothiazol-3-amine is a complex process that requires specialized knowledge and equipment. One method involves the electrochemical intramolecular dehydrogenative C–S bond formation, which allows for the synthesis of various 2-aminobenzothiazoles with high yields from aryl isothiocyanates and amines.Molecular Structure Analysis
The molecular structure of Benzo[c]isothiazol-3-amine is characterized by a heterocyclic ring containing nitrogen and sulfur atoms . The InChI Key for this compound is JSKJAICVFPRVHJ-UHFFFAOYSA-N.Chemical Reactions Analysis
Benzo[c]isothiazol-3-amine has been used in the synthesis of various derivatives with potential biological activities . For instance, it has been used in the synthesis of pseudo-saccharine amines derivatives, which have shown significant antibacterial activity .Scientific Research Applications
Antitumor Properties
Benzo[c]isothiazol-3-amine derivatives exhibit potent antitumor activities. For instance, amino acid conjugation to the exocyclic primary amine function of certain benzothiazoles has been utilized to overcome limitations posed by drug lipophilicity, leading to water-soluble, chemically stable prodrugs. These prodrugs rapidly revert to their parent amine in vivo, demonstrating significant antitumor activity against breast and ovarian carcinoma cell lines, with manageable toxic side effects (Bradshaw et al., 2002).
Synthesis of Benzothiazoles
Electrochemical intramolecular dehydrogenative C–S bond formation offers a novel method for synthesizing benzothiazoles. This method allows for the synthesis of various 2-aminobenzothiazoles with high yields from aryl isothiocyanates and amines, presenting a green chemistry approach to benzothiazole synthesis (Wang et al., 2017).
Corrosion Inhibition
Benzo[c]isothiazol-3-amine derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. The inhibition efficiency of these compounds increases with concentration, and their adsorption follows the Langmuir isotherm. Electrochemical studies reveal that these inhibitors are of the mixed type, affecting both the anodic and cathodic processes of corrosion (Chaitra et al., 2015).
GABA Uptake Inhibition
Certain benzisoxazole and benzisothiazolol derivatives have been synthesized to selectively inhibit glial GABA uptake. These compounds, particularly 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole and its analogues, have shown more potency as inhibitors of glial rather than neuronal GABA uptake, indicating potential applications in neurological research (Falch et al., 1999).
Mechanism of Action
Target of Action
Benzo[c]isothiazol-3-amine primarily targets the 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD), the third catalytic enzyme of the methylerythritol phosphate (MEP) pathway . This pathway is essential in malaria parasites but absent in mammals, making it an attractive target for antimalarial therapies .
Mode of Action
The compound interacts with its target, IspD, through a mechanism involving initial non-covalent recognition of inhibitors at the IspD binding site, followed by disulfide bond formation through attack of an active site cysteine residue on the benzo[d]isothiazol-3(2H)-one core .
Biochemical Pathways
The MEP pathway, which is affected by Benzo[c]isothiazol-3-amine, is crucial for the biosynthesis of isoprenoids . Isoprenoids are a diverse class of natural products essential for many cellular functions, including protein prenylation and electron transport .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzo[c]isothiazol-3-amine are not readily available, the compound’s nanomolar inhibitory activity against P. falciparum and P. vivax IspD suggests a high degree of bioavailability .
Result of Action
Benzo[c]isothiazol-3-amine displays nanomolar inhibitory activity against P. falciparum and P. vivax IspD and prevents the growth of P. falciparum in culture, with EC50 values below 400 nM . This indicates that the compound has a potent antimalarial effect.
Future Directions
properties
IUPAC Name |
2,1-benzothiazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKJAICVFPRVHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SN=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946844 | |
Record name | 2,1-Benzothiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2400-12-6 | |
Record name | 2,1-Benzothiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,1-benzothiazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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